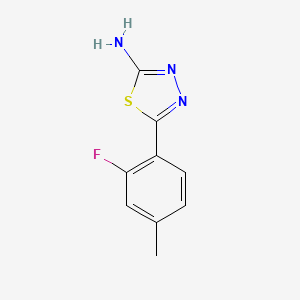

5-(2-Fluoro-4-methylphenyl)-1,3,4-thiadiazol-2-amine

Description

5-(2-Fluoro-4-methylphenyl)-1,3,4-thiadiazol-2-amine is a substituted 1,3,4-thiadiazole derivative characterized by a phenyl ring bearing a fluorine atom at the 2-position and a methyl group at the 4-position. The 1,3,4-thiadiazole core is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, known for its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Properties

Molecular Formula |

C9H8FN3S |

|---|---|

Molecular Weight |

209.25 g/mol |

IUPAC Name |

5-(2-fluoro-4-methylphenyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C9H8FN3S/c1-5-2-3-6(7(10)4-5)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13) |

InChI Key |

UFEOVUDBEYSNTA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN=C(S2)N)F |

Origin of Product |

United States |

Preparation Methods

Primary Synthetic Strategy

- 2-Fluoro-4-methylbenzoic acid or 2-fluoro-4-methylbenzonitrile

- Thiosemicarbazide

b. General Reaction:

The typical route involves reacting the aromatic precursor with thiosemicarbazide under reflux conditions, often in the presence of dehydrating agents or catalysts, to promote cyclization and formation of the thiadiazole ring.

Step-by-Step Synthesis

Note: The use of dehydrating agents like POCl₃ facilitates ring closure by promoting the formation of the heterocyclic ring.

Optimization of Reaction Conditions

Industrial Scale Synthesis and Considerations

For large-scale production, continuous flow reactors and automation can be employed to improve yield, safety, and reproducibility. The process involves similar reaction steps but optimized for scale, including efficient heat management and solvent recycling.

Chemical Reaction Pathway

The key reaction involves the formation of a thiadiazole ring via cyclization of the thiosemicarbazide derivative with the aromatic precursor, often facilitated by dehydrating agents:

$$

\text{Aromatic precursor} + \text{Thiosemicarbazide} \xrightarrow{\text{Reflux, dehydrating agent}} \text{5-(2-Fluoro-4-methylphenyl)-1,3,4-thiadiazol-2-amine}

$$

Data Summary and Comparative Analysis

| Synthetic Route | Precursors | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Route A | 2-Fluoro-4-methylbenzoic acid + Thiosemicarbazide | POCl₃ | Ethanol | 80–120°C | 68–72 | Efficient cyclization |

| Route B | 2-Fluoro-4-methylbenzonitrile + Thiosemicarbazide | None | DMF | 80°C | 70–75 | Alternative route with nitrile precursor |

| Route C | 2-Fluoro-4-methylbenzoic acid + Thiosemicarbazide + Catalysts | PCl₅ | Acetonitrile | 90°C | 75–80 | Higher yield with catalysis |

Supporting Literature and Research Findings

- Synthesis via Cyclization of Aromatic Precursors: The approach involving aromatic acids or nitriles with thiosemicarbazide under reflux conditions is well-documented.

- Catalyst-Enhanced Synthesis: Use of catalysts like zinc chloride improves reaction kinetics and yields.

- Reaction Optimization: Temperature, solvent choice, and reaction time are critical parameters influencing yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-4-methylphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

Substitution: The fluoro and methyl groups on the phenyl ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydrothiadiazole derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(2-Fluoro-4-methylphenyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-4-methylphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluoro and methyl groups can enhance its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis:

Anticancer Activity

- Target Compound: Limited direct data, but fluorinated analogs (e.g., 5-[5-(4-fluorophenyl)thiophen-2-yl] derivatives) exhibit potent anticancer activity against breast cancer (IC₅₀ = 1.28 µg/mL) .

- 5-(4-Substituted-phenyl) Derivatives : Methyl, chloro, and nitro substituents show varying efficacy. For example, 5-(4-methylphenyl) derivatives demonstrate moderate activity (IC₅₀ ~5–10 µM), while nitro-substituted analogs are less active due to toxicity .

- Heterocyclic Variants : Pyridin-4-yl derivatives inhibit Bloom Helicase (IC₅₀ = 0.8–3.2 µM), a DNA repair enzyme overexpressed in cancers .

Antimicrobial Activity

Key Research Findings

Structure-Activity Relationship (SAR) Trends

- Fluorine Substitution : Fluorine at 2-position enhances metabolic stability and target affinity compared to para-substituted fluoro analogs .

- Methyl vs. Nitro Groups : Methyl substituents improve lipophilicity and reduce cytotoxicity compared to nitro groups, making them preferable for drug design .

- Heterocyclic vs. Phenyl Rings : Pyridine or thiophene rings introduce additional binding sites (e.g., hydrogen bonding with kinases) but may reduce bioavailability .

Computational and In Silico Studies

- Molecular docking of 5-(1H-indol-5-yl) derivatives reveals that 1,3,4-thiadiazole interacts with PIM2 kinase via hydrogen bonds (Cys44, His164), suggesting similar binding modes for fluorinated analogs .

- Density functional theory (DFT) studies indicate that electron-withdrawing groups (e.g., F, NO₂) lower the HOMO-LUMO gap, increasing reactivity .

Biological Activity

5-(2-Fluoro-4-methylphenyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C9H8FN3S

Molecular Weight: 209.25 g/mol

IUPAC Name: this compound

The compound belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms. The presence of a fluoro and methyl group on the phenyl ring enhances its chemical reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves:

- Reaction of 2-fluoro-4-methylaniline with thiosemicarbazide under acidic conditions.

- Cyclization to form the thiadiazole ring through an intermediate hydrazine derivative.

- Common solvents include ethanol or acetic acid, with heating often required.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cells:

- Enzyme Inhibition: It can inhibit various enzymes involved in cancer cell proliferation.

- Cell Signaling Interference: The compound may interfere with cellular signaling pathways, leading to apoptosis in cancer cells.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines:

These results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Specific studies have reported:

- Broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

- Mechanisms include disruption of bacterial cell walls and interference with metabolic pathways.

Case Studies

- In Vitro Studies: A study evaluated the cytotoxicity of various thiadiazole derivatives, including this compound. The results indicated that modifications on the phenyl ring significantly influenced anticancer activity against MCF-7 cells .

- Cell Cycle Analysis: Further investigations revealed that treatment with this compound led to significant cell cycle arrest at the G2/M phase in MCF-7 cells, suggesting a mechanism involving DNA damage and apoptosis induction .

Q & A

Q. How can researchers optimize the synthesis of 5-(2-Fluoro-4-methylphenyl)-1,3,4-thiadiazol-2-amine?

Methodological Answer: The synthesis typically involves cyclization of substituted phenylthiosemicarbazides with carboxylic acid derivatives under controlled conditions. For example:

- Reagents : Use POCl₃ as a cyclizing agent in a reflux setup (90°C, 3 hours) to form the thiadiazole core .

- Substituent Introduction : The 2-fluoro-4-methylphenyl group can be introduced via nucleophilic substitution or coupling reactions.

- Monitoring : Track reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase .

- Purification : Recrystallize from DMSO/water (2:1) to enhance purity .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Resolve molecular geometry and confirm substituent positions. Use SHELX software for refinement (e.g., SHELXL-97 for bond angles and hydrogen bonding networks) .

- NMR Spectroscopy : ¹H/¹³C NMR to verify fluorine and methyl group integration (e.g., ¹⁹F NMR for fluorine environment analysis).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (C₉H₇FN₃S, MW: 224.24 g/mol).

- Elemental Analysis : Validate C, H, N, S content (±0.3% deviation).

Q. How should initial biological activity screening be designed?

Methodological Answer:

- Target Selection : Prioritize assays based on structural analogs (e.g., thiadiazoles with antimicrobial or antiparasitic activity) .

- In vitro Assays :

- Controls : Include reference drugs (e.g., ciprofloxacin for bacteria, doxorubicin for cancer cells).

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s bioactivity?

Methodological Answer:

Q. What computational strategies predict structure-activity relationships (SAR)?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to compare electronic properties (e.g., fluorine’s electron-withdrawing effect) .

- Molecular Docking : Use AutoDock Vina to simulate binding to T. cruzi enzymes (PDB: 1ME3) or human kinases .

- QSAR Models : Build regression models correlating logP, polar surface area, and IC₅₀ values from analogs .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Meta-Analysis : Compare datasets using standardized protocols (e.g., fixed cell lines, identical incubation times).

- Structural Variants : Test derivatives (e.g., 5-(3-iodophenyl) vs. 5-(4-methylphenyl)) to isolate substituent effects .

- Dose-Response Curves : Validate potency discrepancies via Hill slope analysis (3–4 independent replicates).

Q. What strategies improve solubility and formulation for in vivo studies?

Methodological Answer:

- Co-solvents : Use PEG-400/water (1:1) or cyclodextrin complexes to enhance aqueous solubility.

- Prodrug Design : Synthesize phosphate esters for improved bioavailability .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm; PDI < 0.2) .

Key Challenges in Advanced Research

- Crystallography : Twinning or poor diffraction (resolve via SHELXD for phase problem solutions) .

- Stability : Degradation under UV light (use amber vials and antioxidant additives like BHT) .

- SAR Complexity : Fluorine’s dual electron-withdrawing and lipophilicity effects require multi-parametric modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.